3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide
Description
The compound 3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a pyrazolo[3,4-d]pyrimidine derivative featuring a 4-methoxyphenyl group, a methylthio substituent at position 6, and a pyrrolidin-1-yl moiety at position 2.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O2S/c1-30-17-8-5-16(6-9-17)7-10-19(29)23-11-14-28-21-18(15-24-28)20(25-22(26-21)31-2)27-12-3-4-13-27/h5-6,8-9,15H,3-4,7,10-14H2,1-2H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHELDLYAUMPHDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCCN2C3=C(C=N2)C(=NC(=N3)SC)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidinyl group linked to a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the methoxyphenyl and methylthio substituents may influence its interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to the pyrazolo[3,4-d]pyrimidine scaffold. These compounds have demonstrated significant inhibitory effects on various cancer cell lines. For instance:
- Mechanism of Action : The compound is believed to act by inhibiting key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
- Case Studies : In vitro studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines exhibit potent activity against human cancer cell lines like MCF7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity .
Other Biological Activities
Beyond anticancer effects, related compounds have been noted for additional pharmacological activities:
- CNS Effects : Some derivatives exhibit central nervous system (CNS) depressive effects and anticonvulsant properties .
- Antimicrobial Activity : Compounds in this class have also shown promise as antibacterial agents, further broadening their therapeutic potential .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | MCF7 | 1.54 | |
| Compound B | Anticancer | HCT116 | 3.36 | |
| Compound C | Antimicrobial | S. aureus | <10 | |
| Compound D | CNS Depressant | - | - |
Research Findings
In-depth research has revealed several key findings regarding the biological activity of the compound:
- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrazolo[3,4-d]pyrimidine core significantly affect biological activity. The presence of a methylthio group enhances metabolic stability and potency against cancer cells .
- Molecular Docking Studies : Computational studies suggest that the compound can effectively bind to target proteins involved in cancer progression, indicating a rational basis for its design as an anticancer agent .
- Clinical Relevance : While preclinical data are promising, further investigation through clinical trials will be essential to determine the safety and efficacy of this compound in humans.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Modifications
The pyrazolo[3,4-d]pyrimidine core is common among analogs, but substituent variations significantly alter bioactivity and physicochemical properties. Key comparisons include:
Table 1: Substituent Effects on Pyrazolo[3,4-d]Pyrimidine Derivatives
Key Observations:
- Methylthio vs. Amino Groups: The target’s 6-methylthio group may confer higher metabolic stability compared to amino-substituted analogs (e.g., ), which are prone to oxidation .
- Pyrrolidinyl vs.
- 4-Methoxyphenyl vs.
Bioactivity and Target Interactions
- Anti-inflammatory Activity : Urea/thiourea derivatives () show COX-2 inhibition, whereas the target’s methylthio group may favor alternative pathways .
- Cellular Permeability : The methylthio group increases logP compared to polar substituents (e.g., ’s pyridinylmethyl propanamide), enhancing membrane penetration .
Q & A
Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves multi-step nucleophilic substitutions and cyclization reactions. A common approach is reacting pyrazolo[3,4-d]pyrimidine precursors with functionalized acetamides (e.g., α-chloroacetamides) in polar aprotic solvents like acetonitrile or ethanol under reflux . For example:
- Step 1: Condensation of 1-(4-methoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one with N-substituted α-chloroacetamides to introduce the ethylpropanamide side chain .
- Step 2: Thioetherification at the pyrimidine C6 position using methanethiol or methylthio reagents.
- Step 3: Pyrrolidine substitution at C4 via nucleophilic displacement .
Optimization Tips:
- Catalysts: FeCl3-SiO2 composites improve cyclization efficiency in related pyrazolo-pyrimidine syntheses (yield increase by ~20%) .
- Solvent Choice: Acetonitrile enhances reaction rates for substitutions, while ethanol improves recrystallization purity .
- Purification: Sequential recrystallization (ethanol/dioxane) removes unreacted intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should be prioritized?
Methodological Answer:
Prioritize 1H/13C NMR, IR, and HRMS for structural validation:
- 1H NMR:
- 13C NMR:
- IR:
Advanced: How can researchers resolve contradictions in NMR data arising from tautomeric equilibria or solvent effects?
Methodological Answer:
Contradictions often stem from:
- Tautomerism: Pyrazolo[3,4-d]pyrimidines exhibit keto-enol tautomerism, altering chemical shifts. Use DMSO-d6 to stabilize tautomers and acquire spectra at 25°C and 60°C to observe dynamic exchange .
- Solvent Effects: Polar solvents (e.g., CDCl3 vs. DMSO) shift proton signals. Compare spectra in multiple solvents and reference internal standards (e.g., TMS) .
- 2D NMR: HSQC and HMBC correlate ambiguous protons/carbons (e.g., differentiating pyrrolidine CH2 from ethylpropanamide CH2) .
Advanced: What strategies are recommended for designing bioactivity studies targeting kinase inhibition or antimicrobial activity?
Methodological Answer:
- Kinase Inhibition:
- Assay Design: Use recombinant kinases (e.g., JAK2, EGFR) in ATP-competitive binding assays. Measure IC50 via fluorescence polarization (FP) or TR-FRET .
- Structural Insights: Docking studies (e.g., AutoDock Vina) align the compound’s pyrimidine core with kinase ATP-binding pockets .
- Antimicrobial Activity:
Advanced: How can computational methods validate the compound’s 3D conformation and electronic properties?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles/energies. Compare with crystallographic data from related pyrazolo-pyrimidines .
- Electrostatic Potential Maps: Identify nucleophilic/electrophilic regions (e.g., methoxyphenyl vs. methylthio groups) to guide derivatization .
- MD Simulations: Simulate solvation in water/octanol to predict logP and membrane permeability (Schrödinger Desmond) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
